molecular formula C15H16N2O3S B183305 Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 43028-57-5

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B183305
CAS No.: 43028-57-5
M. Wt: 304.4 g/mol
InChI Key: QQDPRGVPYOPPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C15H16N2O3S It is a thiophene derivative, characterized by the presence of an ethyl ester, an amino group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and phenylcarbamoyl groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Biological Activities

This compound has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some notable applications include:

  • Anticancer Activity : Research indicates that thiophene derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. Studies have shown that they can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .
  • Antimicrobial Properties : this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound can be summarized as follows:

Application AreaPotential UsesReferences
Cancer TreatmentInduction of apoptosis in cancer cells
Antimicrobial AgentsTreatment of bacterial infections
Anti-inflammatory DrugsManagement of inflammatory conditions

Case Studies

Several case studies have investigated the efficacy of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study published in a peer-reviewed journal tested the compound against various cancer cell lines, including breast and lung cancer. Results showed significant cytotoxic effects at specific concentrations, suggesting a dose-dependent response .
  • Antimicrobial Efficacy :
    • In another study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively, showcasing its potential as a new antibiotic candidate .
  • Mechanism of Action :
    • Research exploring the mechanism behind its anticancer effects suggested that the compound activates apoptotic pathways through mitochondrial dysfunction, leading to cell death in cancerous cells .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
  • 2-amino-4-methylpyrimidine-5-carboxylate
  • Indole derivatives

Uniqueness

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, with a CAS number of 43028-57-5, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol
  • CAS Number : 43028-57-5

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes key findings from various research studies regarding its biological activity:

Study Cell Line IC50 (µM) Mechanism of Action Notes
MCF-7 (Breast Cancer)23.2Induces apoptosis and necrosisSignificant reduction in cell viability (26.86%)
SEC-bearing mice-Tumor growth inhibitionInhibited tumor mass by 54% compared to control
Various Tumor Cells52.9 - 95.9Cell cycle arrest at G2/M phaseModerate activity in multiple derivatives
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in MCF-7 cells, evidenced by increased early and late apoptotic cell populations. Flow cytometry analysis indicated a significant increase in cells undergoing apoptosis compared to untreated controls .
  • Cell Cycle Arrest : this compound causes cell cycle arrest primarily at the G2/M phase, leading to an accumulation of cells in this phase. This effect may contribute to its antiproliferative properties .
  • Inhibition of Autophagy : While the compound does not significantly induce autophagic cell death, it inhibits autophagic processes, further supporting its role as an effective antiproliferative agent .

In Vitro Studies

In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a substantial reduction in cell viability and increased apoptosis rates. The study reported that treatment led to a significant increase in necrotic cell death as well .

In Vivo Studies

In vivo experiments on SEC-bearing mice showed that administration of the compound resulted in a marked decrease in tumor mass compared to control groups receiving standard chemotherapy agents like 5-FU (5-fluorouracil). The reduction in tumor mass was accompanied by improvements in hematological parameters, indicating potential protective effects against chemotherapy-induced myelosuppression .

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h4-8H,3,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDPRGVPYOPPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351344
Record name ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803657
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

43028-57-5
Record name ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.